molecular formula C16H13F3N4OS2 B4686945 11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

Cat. No.: B4686945
M. Wt: 398.4 g/mol
InChI Key: DOWSPYBCLVRXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[77002,6010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one is a complex organic compound featuring multiple functional groups, including an amine, a trifluoromethyl group, and a dithia-triazatetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one can be approached through a multi-step synthetic route. Key steps may include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: The propylamino group can be introduced through nucleophilic substitution reactions using propylamine.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The amine and trifluoromethyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Aminated derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

May serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways.

Industry

Applications in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one: Similar in structure but may differ in functional groups or substitution patterns.

    Trifluoromethylated tetracyclic compounds: Share the trifluoromethyl group and tetracyclic core but may have different substituents.

Uniqueness

The presence of both a trifluoromethyl group and a dithia-triazatetracyclic structure makes this compound unique, offering a combination of chemical stability and potential biological activity.

Properties

IUPAC Name

11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS2/c1-3-4-20-15-23-10-11-9(22-13(24)12(10)26-15)8-6(2)5-7(16(17,18)19)21-14(8)25-11/h5H,3-4H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWSPYBCLVRXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(S1)C(=O)NC3=C2SC4=C3C(=CC(=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 2
11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 3
Reactant of Route 3
11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 4
Reactant of Route 4
11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 5
11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one
Reactant of Route 6
Reactant of Route 6
11-methyl-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one

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